molecular formula C7H11ClN2 B2540770 (4-Methylpyridin-3-yl)methanamine hydrochloride CAS No. 3246-57-9

(4-Methylpyridin-3-yl)methanamine hydrochloride

Cat. No. B2540770
CAS RN: 3246-57-9
M. Wt: 158.63
InChI Key: GKVQQAVMHDTAPX-UHFFFAOYSA-N
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Description

(4-Methylpyridin-3-yl)methanamine hydrochloride, also known as MPMA, is a chemical compound that has been extensively studied for its potential applications in scientific research. MPMA is a derivative of pyridine, a heterocyclic compound that is commonly found in many natural and synthetic compounds. MPMA has been shown to have a variety of biochemical and physiological effects, making it a valuable tool for researchers in many different fields.

Mechanism of Action

The exact mechanism of action of (4-Methylpyridin-3-yl)methanamine hydrochloride is not fully understood, but it is thought to involve its binding to GPCRs and subsequent activation of downstream signaling pathways. This can lead to a variety of physiological effects, including changes in neurotransmitter release, gene expression, and cellular metabolism.
Biochemical and Physiological Effects:
This compound has been shown to have a variety of biochemical and physiological effects, depending on the specific receptor it binds to. For example, binding to the 5-HT2A receptor can lead to changes in mood, perception, and cognition, while binding to the D4 receptor can affect dopamine signaling and reward-related behaviors.

Advantages and Limitations for Lab Experiments

One advantage of using (4-Methylpyridin-3-yl)methanamine hydrochloride in lab experiments is its high selectivity for certain GPCRs, which can allow researchers to study specific signaling pathways in greater detail. However, one limitation is that this compound can be difficult to work with due to its high potency and potential for off-target effects.

Future Directions

There are many potential future directions for research on (4-Methylpyridin-3-yl)methanamine hydrochloride and its derivatives. One area of interest is the development of more selective ligands for specific GPCRs, which could lead to the development of new drugs for a variety of conditions. Additionally, further research is needed to fully understand the mechanism of action of this compound and its effects on different physiological systems.

Synthesis Methods

The synthesis of (4-Methylpyridin-3-yl)methanamine hydrochloride has been well-documented in the scientific literature. One common method involves the reaction of 4-methylpyridine with formaldehyde and ammonium chloride in the presence of a catalyst such as hydrochloric acid. This reaction results in the formation of this compound hydrochloride as a white crystalline solid.

Scientific Research Applications

(4-Methylpyridin-3-yl)methanamine hydrochloride has been used in a variety of scientific research applications. One area of particular interest is its potential as a ligand for G protein-coupled receptors (GPCRs). GPCRs are a large family of membrane proteins that are involved in many important physiological processes, making them important targets for drug development. This compound has been shown to bind to several different GPCRs, including the serotonin 5-HT2A receptor and the dopamine D4 receptor, among others.

properties

IUPAC Name

(4-methylpyridin-3-yl)methanamine;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H10N2.ClH/c1-6-2-3-9-5-7(6)4-8;/h2-3,5H,4,8H2,1H3;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GKVQQAVMHDTAPX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=NC=C1)CN.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H11ClN2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

158.63 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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